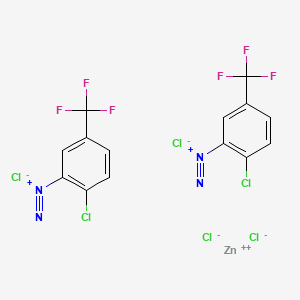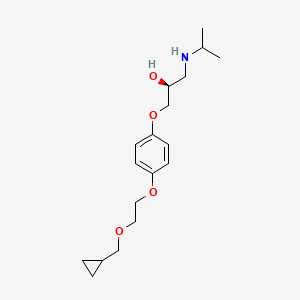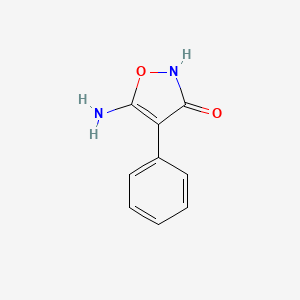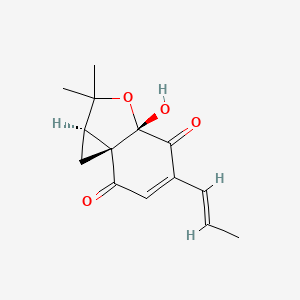
2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a palmitoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Palmitoyloxy Group: This step involves the esterification of palmitic acid with a suitable alcohol, such as 2-propanol, under acidic conditions to form the palmitoyloxy group.
Amidation Reaction: The palmitoyloxy group is then reacted with an amine, such as 2-aminopropylbenzamide, to form the amide bond.
Disulfide Bond Formation: Finally, the disulfide bond is introduced by oxidizing the thiol groups of two molecules of the amide product using an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for esterification and amidation, and controlled oxidation processes for disulfide bond formation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The palmitoyloxy group enhances its lipophilicity, allowing it to interact with cell membranes more effectively.
Medicine
In medicine, it is investigated for its potential therapeutic effects, particularly in targeting diseases that involve oxidative stress. The disulfide bond can act as a redox-active moiety, potentially modulating cellular redox states.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific redox properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) involves its interaction with cellular components through its disulfide bond and palmitoyloxy group. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating signaling pathways. The palmitoyloxy group enhances its interaction with lipid membranes, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Similar structure but with an ethyl group instead of a propyl group.
2,2’-Dithiobis(N-(2-(stearoyloxy)propyl)benzamide): Similar structure but with a stearoyloxy group instead of a palmitoyloxy group.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is unique due to its specific combination of a palmitoyloxy group and a propyl linker, which may confer distinct lipophilicity and reactivity compared to its analogs
Propriétés
Numéro CAS |
78010-18-1 |
|---|---|
Formule moléculaire |
C52H84N2O6S2 |
Poids moléculaire |
897.4 g/mol |
Nom IUPAC |
1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate |
InChI |
InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58) |
Clé InChI |
PJKZDTSXKLWIJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)



![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)






![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

